molecular formula C7H11NO2 B2873605 Methyl 3,4-dihydropyridine-1(2H)-carboxylate CAS No. 56475-87-7

Methyl 3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B2873605
CAS No.: 56475-87-7
M. Wt: 141.17
InChI Key: UEYXEWCMUHQOAS-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydropyridine-1(2H)-carboxylate (CAS 56475-87-7) is a chemical compound belonging to the class of 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), which are recognized in medicinal chemistry as privileged structures with significant relevance as synthetic precursors and for their diverse biological activities . This scaffold serves as a key building block for the synthesis of a wide array of complex molecules, including natural products and bioactive compounds targeting various receptors . Researchers value this specific ester derivative for its utility in constructing molecules with potential vasorelaxant, anti-HIV, antitumor, antibacterial, and antifungal properties, as highlighted in scientific reviews . The 3,4-DHPo core is also a critical intermediate in the development of novel androgen receptor antagonists for prostate cancer research, demonstrating the scaffold's importance in drug discovery . The compound is supplied with a purity of 95% . It is characterized by the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . Appropriate safety precautions must be followed during handling; this compound may be harmful if swallowed and may cause skin, serious eye, and respiratory irritation . This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-10-7(9)8-5-3-2-4-6-8/h3,5H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYXEWCMUHQOAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dihydropyridine-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an enamine with an isatylidene malononitrile derivative in the presence of a chiral base organocatalyst . This reaction proceeds through a series of steps, including nucleophilic addition and cyclization, to yield the desired dihydropyridine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Chemistry: Methyl 3,4-dihydropyridine-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure is similar to that of certain calcium channel blockers, making it a candidate for the development of new therapeutic agents.

Medicine: The compound’s structural similarity to dihydropyridine-based drugs, such as nifedipine, suggests potential applications in the treatment of cardiovascular diseases. Researchers are exploring its use in developing new medications with improved efficacy and reduced side effects.

Industry: In the materials science industry, this compound is investigated for its potential use in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as calcium channels. The compound can modulate the activity of these channels, leading to changes in cellular calcium levels. This modulation can affect various physiological processes, including muscle contraction and neurotransmitter release. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Dihydropyridine Core

The dihydropyridine core can be modified at multiple positions, leading to variations in reactivity, stability, and applications. Key analogs include:

Table 1: Substituent Variations in Dihydropyridine Derivatives
Compound Name Substituents Key Properties/Reactivity Reference
Methyl 3,4-dihydropyridine-1(2H)-carboxylate Methyl ester at 1-position Base compound; used in hydrogenation and asymmetric synthesis
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Benzyl ester, 4-oxo group Enhanced electrophilicity at C4; prone to nucleophilic attack
tert-Butyl 4-oxo-6-phenyl-3,4-dihydropyridine-1(2H)-carboxylate tert-Butyl ester, 4-oxo, 6-phenyl Steric bulk from tert-butyl improves stability; phenyl enhances π-stacking
Benzyl 2-(4-fluorophenyl)-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate 4-Fluorophenyl at 2-position, 4-oxo Fluorine introduces electronic effects; potential pharmacological relevance

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-oxo group (e.g., in ) increases electrophilicity at C4, enabling Michael additions or allylic substitutions.
  • Steric Effects : tert-Butyl esters () enhance steric protection, reducing unwanted side reactions compared to methyl or benzyl esters.

Ester Group Modifications

The ester moiety at the 1-position significantly impacts solubility, stability, and synthetic utility:

Table 2: Ester Group Comparisons
Ester Type Example Compound Stability Synthetic Applications Reference
Methyl ester This compound Moderate Hydrogenation to piperidines; asymmetric catalysis
Benzyl ester Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Lower (acid-sensitive) Photocatalytic amination; pharmaceutical intermediates
tert-Butyl ester tert-Butyl 3,4-dihydropyridine-1(2H)-carboxylate High (stable up to 25°C) Palladium-catalyzed cross-coupling; spiropiperidine synthesis

Key Observations :

  • Methyl Esters : Ideal for reactions requiring mild conditions (e.g., catalytic hydrogenation in ).
  • Benzyl Esters : Useful in photoredox catalysis () but require acidic conditions for deprotection.
  • tert-Butyl Esters : Preferred for stability in multi-step syntheses ().
Palladium-Catalyzed Functionalization

tert-Butyl derivatives (e.g., ) are triflated at C5 for Suzuki-Miyaura couplings, achieving 74–96% yields. Methyl analogs lack this versatility due to lower stability under strong electrophilic conditions.

Pharmacological and Material Science Potential

Benzyl esters with methyl or oxo substituents (e.g., ) are highlighted for drug discovery due to their structural diversity. For example, Benzyl2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS 190906-91-3) is a high-purity amino acid derivative with applications in targeted therapeutics . Methyl esters, while less explored pharmacologically, serve as critical intermediates in chiral catalyst systems (e.g., Cu-Bi complexes in ).

Biological Activity

Methyl 3,4-dihydropyridine-1(2H)-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its structural similarity to known pharmacological agents, particularly calcium channel blockers. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound features a dihydropyridine core that is crucial for its biological activity. The compound's structure can be represented as follows:

C8H9NO2\text{C}_8\text{H}_9\text{NO}_2

This structure allows it to interact with various biological targets, particularly calcium channels, which play a critical role in numerous physiological processes.

The primary mechanism of action for this compound involves its modulation of calcium channels. By interacting with these channels, the compound can alter intracellular calcium levels, influencing muscle contraction and neurotransmitter release. This action is similar to that of established calcium channel blockers like nifedipine, suggesting potential applications in treating cardiovascular diseases and other conditions associated with calcium dysregulation .

Antioxidant Activity

Research indicates that compounds with a dihydropyridine structure exhibit antioxidant properties. This compound may protect cells from oxidative stress by scavenging free radicals and modulating redox-sensitive signaling pathways .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in studies focusing on its ability to shield neuronal cells from oxidative damage. This property positions it as a candidate for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of dihydropyridine derivatives, providing insights into their therapeutic potential:

  • Cardiovascular Applications : Research has indicated that dihydropyridine derivatives can effectively lower blood pressure by inhibiting calcium influx in vascular smooth muscle cells, which could be extrapolated to this compound .
  • Neuroprotective Studies : In vitro studies have demonstrated that certain dihydropyridine compounds can reduce neuronal apoptosis induced by oxidative stress. These findings suggest a potential role for this compound in neuroprotection .
  • Antibacterial Testing : Although direct studies on this compound are scarce, related compounds have shown significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa, indicating a potential area for further research .

Summary of Biological Activities

Activity Description References
AntioxidantProtects against oxidative stress; modulates redox signaling
NeuroprotectiveShields neuronal cells from oxidative damage; potential use in neurodegeneration
AntibacterialPotential effectiveness against various pathogens
CardiovascularMay lower blood pressure through calcium channel inhibition

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